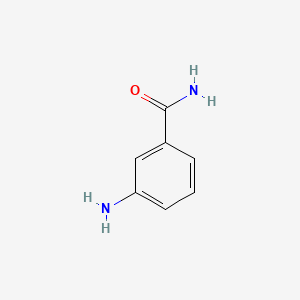
3-Aminobenzamide
Descripción general
Descripción
3-Aminobenzamide is an endogenous poly-ADP-ribosyltransferase inhibitor . It is known to inhibit poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death . When PARP is activated, it rapidly uses up stores of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair .
Synthesis Analysis
3-Aminobenzamide can be prepared through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . It has been used as a poly-(ADP-ribose) polymerase (PARP) inhibitor in various experimental studies .Molecular Structure Analysis
The molecular formula of 3-Aminobenzamide is C7H8N2O . Its molecular weight is 136.15 . The structure of 3-aminobenzamide is similar to that of NAD+, so it binds to PARP and prevents it from using up NAD+ .Chemical Reactions Analysis
3-Aminobenzamide enhances cell death, unscheduled DNA synthesis, and repair replication by interrupting the rejoining of DNA strand breaks induced by both ionizing radiations and several alkylating agents . It has an ability to inhibit the activity of nuclear enzyme poly (ADP-ribose) synthetase (PARS) .Physical And Chemical Properties Analysis
3-Aminobenzamide is an off-white powder . Its density is 1.233g/cm^3 . It has a melting point of 115 to 116 °C and a boiling point of 329 °C .Aplicaciones Científicas De Investigación
Angiogenesis Regulation
3-Aminobenzamide (3-ABA) has been identified as a poly (ADP-ribose) polymerase (PARP) inhibitor that can stimulate angiogenesis at low concentrations. This process is crucial for the formation of new blood vessels, which is vital for both normal development and pathological conditions like tumor growth. Low doses of 3-ABA regulate the expression of urokinase type plasminogen activator and matrix metalloprotease 2, thereby influencing endothelial cell migration, proliferation, and tube formation .
Cancer Therapy Enhancement
In the context of cancer, 3-ABA’s role as a PARP inhibitor is significant. PARP activity is fundamental in DNA repair, cell proliferation, and differentiation. By inhibiting PARP, 3-ABA can potentiate cancer treatments by preventing DNA repair, making cancer cells more susceptible to chemotherapy and radiation therapy .
Radiofrequency-Induced Adaptive Response
Research has shown that pre-exposure to radiofrequency fields can reduce damage induced by genotoxic agents, a phenomenon known as the adaptive response. 3-ABA has been observed to negate this adaptive response in cell models, suggesting its potential to modulate DNA repair mechanisms that are involved in the radiofrequency-induced adaptive response .
DNA Repair and Chromatin Maintenance
3-ABA is a potent inhibitor of poly (ADP-ribose) synthesis, which plays a role in DNA repair and chromatin maintenance. This makes it a valuable tool for studying the mechanisms of DNA repair and the effects of its inhibition on cellular processes .
Modulation of Fibrinolytic Activity
The angiogenic effect of 3-ABA is partly due to its impact on fibrinolytic activity. By decreasing the activity of urokinase-type plasminogen activator (uPA), 3-ABA alters the balance of proteolytic pathways, which can inhibit chemoinvasion and stimulate tubulogenic activity in vitro .
Influence on Matrix Metalloproteases
Matrix metalloproteases (MMPs) are enzymes that play a critical role in tissue remodeling and angiogenesis. 3-ABA enhances the gelatinolytic activity of MMP-2, which is essential for the degradation of the extracellular matrix and facilitates angiogenesis .
Mecanismo De Acción
Target of Action
The primary target of 3-Aminobenzamide is Poly (ADP-ribose) Polymerase (PARP) . PARP is a nuclear enzyme responsible for DNA repair, transcription control, and programmed cell death .
Mode of Action
3-Aminobenzamide acts as an inhibitor of PARP . When oxidative or nitrosative stress causes DNA strand breaks, PARP is activated. This activation leads to the rapid depletion of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair . The structure of 3-Aminobenzamide is similar to that of NAD+, so it binds to PARP and prevents it from using up NAD+ .
Biochemical Pathways
The inhibition of PARP by 3-Aminobenzamide affects the DNA repair pathway . When DNA damage occurs, PARP uses NAD+ to perform DNA repair. The inhibition of parp by 3-aminobenzamide prevents the use of nad+ for dna repair . This action can lead to the accumulation of DNA damage and potentially cell death .
Pharmacokinetics
It is known that the compound is soluble in ethanol, dmso, and water
Result of Action
The inhibition of PARP by 3-Aminobenzamide can lead to various cellular effects. For instance, it can lead to the accumulation of DNA damage, which can potentially cause cell death . In addition, 3-Aminobenzamide has been shown to have protective effects against myocardial reperfusion injury and local inflammation .
Action Environment
The action of 3-Aminobenzamide can be influenced by various environmental factors. For example, oxidative or nitrosative stress can trigger the activation of PARP, which 3-Aminobenzamide inhibits . Therefore, the presence of these stressors can influence the efficacy of 3-Aminobenzamide. Additionally, the stability of 3-Aminobenzamide can be affected by factors such as temperature and pH .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Propiedades
IUPAC Name |
3-aminobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCPDZHWVNUUFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188922 | |
| Record name | 3-Aminobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Poly(ADP-ribosyl)transferase inhibitor, A 3 hr exposure to 1 mM H2O2 followed by 6 hr post-challenge growth in peroxide-free medium induces necrosis in U937 cells. Addition of the poly(ADP-ribose)polymerase inhibitor 3-aminobenzamide during recovery prevents necrosis and triggers apoptosis, as shown by the appearance of apoptotic bodies, extensive blebbing and formation of multimeric DNA fragments as well as 50 kb double stranded DNA fragments. Thus, the same initial damage can be a triggering event for both apoptotic and necrotic cell death. Furthermore, necrosis does not appear to be a passive response to overwhelming damage., Treatment with 3-aminobenzamide, known as an inhibitor of poly(ADP-ribose)polymerease, decreased the toxicity and covalent binding of the herbicide dichlobenil (2,6-dichlorobenzonitrile; 12 mg/kg; i.p.) in the mouse olfactory mucosa. In vitro studies showed that 3-aminobenzamide markedly reduced the NADPH-dependent covalent binding of [14C]dichlobenil and the hydroxylation of p-nitrophenol which have previously been suggested to be mediated by a common form of cytochrome P450 (P450) in rat olfactory microsomes ... . Furthermore, 3-aminobenzamide markedly reduced the P450-dependent metabolic activation of [3H]NNK (4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone) in rat olfactory microsomes and slightly decreased the P450 2B1-dependent pentoxyresorufindealkylase activity in liver microsomes of phenobarbital-treated rats. The present results suggest that 3-aminobenzamide is also an inhibitor of P450 and that the lack of toxicity of dichlobenil in the olfactory mucosa of 3-aminobenzamide-treated mice is related to a decreased metabolic activation of dichlobenil at this site... ., ... Cll lines deficient in poly(ADP-ribose) synthesis due to deficiency in the enzyme poly(ADP-ribose) polymerase (PADPRP) or depletion of its substrate NAD+ overexpress GRP78. Furthermore, this overexpression of GRP78 is associated with the acquisition of resistance to topoisomerase II-directed drugs such as etoposide (VP-16) ... Thus, /the/ studies suggest that interference with NAD+-PADPRP metabolism could provide an important approach to (a) define pathways of GRP78 induction, (b) study the effect of GRP78 on other cellular processes, (c) elucidate the mechanism of GRP78-dependent resistance to topoisomerase II targeted drugs, and (d) modulate responses to chemotherapy in normal and tumor tissues. However, in the in vivo situation, it is impractical to interfere with NAD+-PADPRP metabolism by mutational inactivation of PADPRP or by depletion of its substrate NAD+. Therefore, ... several inhibitors of NAD+-PADPRP metabolism including 3-aminobenzamide, PD128763, and 6-aminonicotinamide /were examined/ for their ability to reproduce the results obtained with cell lines deficient in NAD+-PADPRP metabolism relative to the induction of GRP78 and subsequent development of resistance to VP-16. ... 6-aminoicotinamide treatment is highly effective in the induction of GRP78 and subsequent development of resistance to VP-16, whereas treatment with 3-aminobenzamide or PD128763 does not induce GRP78 and thus does not result in VP-16 resistance., For more Mechanism of Action (Complete) data for 3-AMINOBENZAMIDE (7 total), please visit the HSDB record page. | |
| Record name | 3-AMINOBENZAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7581 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
3-Aminobenzamide | |
CAS RN |
3544-24-9 | |
| Record name | 3-Aminobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3544-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003544249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-aminobenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Aminobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-aminobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINOBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J365YF1YH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-AMINOBENZAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7581 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
115-116 °C | |
| Record name | 3-AMINOBENZAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7581 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 3-Aminobenzamide is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) [1-29]. PARP is a nuclear enzyme that plays a role in various cellular processes, including DNA repair, cell death pathways, and inflammation.
ANone:
ANone: 3-Aminobenzamide is not known to possess catalytic properties. It functions as an enzyme inhibitor, specifically targeting PARP. Its action involves binding to the enzyme and preventing its activity, rather than catalyzing a chemical reaction.
A: While computational chemistry approaches are valuable for drug discovery, the provided literature predominantly focuses on in vitro and in vivo experimental studies of 3-Aminobenzamide. A study specifically investigated the binding affinity of 3-Aminobenzamide to PARP using molecular docking simulations [].
A: A few studies have investigated structural analogs of 3-Aminobenzamide [, , ]. These studies highlight that modifications to the benzamide structure can significantly influence the compound's potency as a PARP inhibitor, as well as its effects on DNA synthesis and cell proliferation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[2,6-Dibromo-4-(2-aminoethyl)phenoxy]propyl]oxamide](/img/structure/B1265284.png)
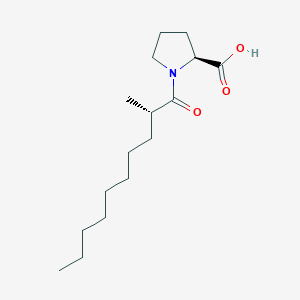

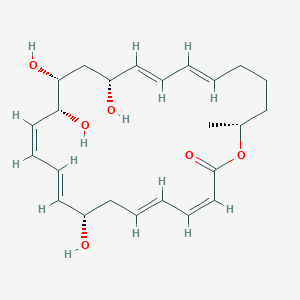
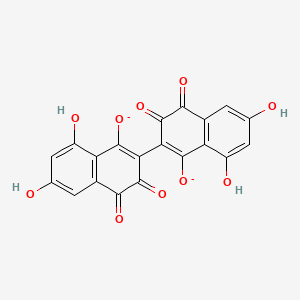


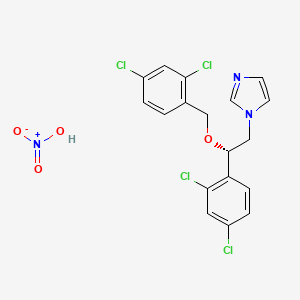
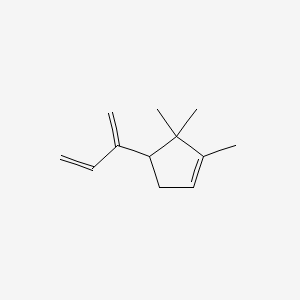
![(2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate](/img/structure/B1265303.png)
![(3R)-5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoate](/img/structure/B1265304.png)
![2-[3-[[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl]-2-(morpholine-4-carbonyl)indol-1-yl]acetamide](/img/structure/B1265306.png)

